molecular formula C3H6F3N B1596645 2,2,2-trifluoro-N-methylethanamine CAS No. 2730-67-8

2,2,2-trifluoro-N-methylethanamine

Cat. No.: B1596645
CAS No.: 2730-67-8
M. Wt: 113.08 g/mol
InChI Key: XZYJNHZNHGUSNY-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of three fluorine atoms attached to the central carbon atom, which imparts distinct reactivity and stability compared to non-fluorinated amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-methylethanamine typically involves the reaction of 2,2,2-trifluoroethanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of specialized equipment and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-methylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trifluoro-N-methylethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to introduce fluorine atoms into complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated as a lead compound for developing drugs targeting diseases such as Alzheimer’s, Parkinson’s, and epilepsy.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-methylethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to specific biological activities. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2,2,2-trifluoroethyl)amine: Similar in structure but differs in the position of the methyl group.

    2,2,2-Trifluoroethylamine: Lacks the methyl group attached to the nitrogen atom.

Uniqueness

2,2,2-Trifluoro-N-methylethanamine is unique due to the presence of both the trifluoromethyl group and the methyl group attached to the nitrogen atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N/c1-7-2-3(4,5)6/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYJNHZNHGUSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334309
Record name 2,2,2-trifluoro-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2730-67-8
Record name 2,2,2-trifluoro-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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